[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride
Description
The compound [4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride is a chiral ruthenium-based coordination complex. Its IUPAC name highlights its structural complexity, featuring:
- Segphos-type ligands: Bis(diphenylphosphino)-benzodioxole moieties that enable asymmetric catalysis .
- Dichloride and dihydrochloride counterions: Stabilizing the cationic ruthenium core .
- N-methylmethanamine: A co-ligand that modulates electronic and steric properties .
This compound is primarily used in enantioselective hydrogenation reactions, leveraging the Segphos ligand's ability to induce high stereoselectivity in pharmaceutical and fine chemical synthesis . Its molecular formula is C₇₈H₆₇Cl₅NO₈P₄Ru₂, with a molecular weight of 1,649.68 g/mol .
Properties
IUPAC Name |
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C38H28O4P2.C2H7N.5ClH.2Ru/c2*1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-3-2;;;;;;;/h2*1-24H,25-26H2;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKMQYLNAZIAEF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H67Cl5NO8P4Ru2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1649.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346457-41-8, 488809-34-3 | |
| Record name | [NH2Me2][(RuCl((R)-segphos(regR)))2(mu-Cl)3] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [NH2Me2][(RuCl((S)-segphos(regR)))2(mu-Cl)3] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound “[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane; N-methylmethanamine; ruthenium; trichloronioruthenium(1-); dichloride; dihydrochloride” is a complex that incorporates both phosphine and ruthenium components, known for their potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.
Overview of Ruthenium Complexes
Ruthenium complexes have gained significant attention due to their diverse biological activities, including anticancer properties. They are often compared to platinum-based drugs like cisplatin but exhibit different mechanisms of action. The stability and reactivity of these complexes allow them to interact with cellular components, leading to various biological effects.
- Cell Membrane Interaction :
- Reactive Oxygen Species (ROS) Production :
- Nuclear Targeting :
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated using various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 3.7 | Membrane damage and ROS production |
| A2780 (cancer) | 2.8 | Mitochondrial depolarization |
| MRC-5 (normal) | >20 | Lower cytotoxicity compared to cancer cells |
| HeLa | 4.3 | Induction of apoptosis through DNA damage |
These studies highlight that while ruthenium complexes can be highly effective against cancer cells, they tend to exhibit lower toxicity towards normal cells, suggesting a degree of selectivity that is beneficial for therapeutic applications .
Case Study 1: Rubb Complexes
In a comparative study involving Rubb 12 and Rubb 7-Cl complexes, it was found that Rubb 12 caused significant membrane damage while Rubb 7-Cl induced apoptosis more selectively in certain cell lines. This difference underscores the importance of structural variations in determining biological activity .
Case Study 2: Nuclear Targeting
A study explored the use of a nuclear targeting peptide conjugated to a ruthenium complex, which significantly increased its efficacy by enhancing cellular uptake and nuclear localization. This approach resulted in improved anticancer activity compared to non-targeted complexes .
Scientific Research Applications
Radiosensitization in Pancreatic Cancer
A study investigated the use of a specific ruthenium(II) complex as a radiosensitizer for pancreatic cancer. The complex was intratumorally injected into mice bearing human pancreatic cancer xenografts. Results showed a significant reduction in tumor growth when combined with ionizing radiation, attributed to enhanced DNA damage .
Cytotoxicity Studies
Research has demonstrated that various ruthenium dichloride complexes exhibit potent cytotoxicity under both normoxic and hypoxic conditions. The most effective complexes were identified based on their hydrolysis rates and hydrophobicity, indicating that structure-activity relationships play a crucial role in their therapeutic potential .
Clinical Investigations
The clinical potential of ruthenium-based drugs has been explored through trials involving NAMI-A and KP1019, two prominent ruthenium compounds. These studies reported manageable toxicity profiles and moderate antitumor activity across various solid tumors, suggesting that these compounds could serve as viable alternatives to platinum-based therapies .
Data Tables
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Compositional Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ligand Type | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C₇₈H₆₇Cl₅NO₈P₄Ru₂ | 1,649.68 | Segphos (diphenylphosphino-benzodioxole) | Dichloride/dihydrochloride salts; N-methylmethanamine co-ligand |
| [NH₂Me₂][(RuCl((S)-segphos))₂(μ-Cl)₃] () | C₇₈H₆₇Cl₅NO₈P₄Ru₂ | 1,649.68 | Segphos | Identical to target compound; enantiomeric (S)-form |
| Chloro(S)-Segphosruthenium(II) Chloride () | C₄₈H₄₂Cl₂O₄P₂Ru | 916.78 | Segphos + p-cymene | Simpler structure; p-cymene as aromatic ligand |
| [4-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-benzodioxole]ruthenium complex () | C₈₄H₁₁₄Cl₂O₈P₂Ru | 1,485.72 | Modified Segphos (tert-butyl/methoxy groups) | Bulkier ligands for enhanced steric control |
Key Observations :
- The target compound and ’s compound are structural enantiomers , differing only in the chirality of the Segphos ligand (R vs. S) .
- The p-cymene-containing analog () lacks the N-methylmethanamine co-ligand, reducing its utility in asymmetric catalysis .
Catalytic Performance
While direct catalytic data (e.g., turnover numbers, enantiomeric excess) are absent in the provided evidence, inferences can be drawn from ligand properties:
Segphos vs. Standard Segphos (target compound) offers a balance of flexibility and rigidity, ideal for broad substrate scope .
Co-Ligand Effects :
- The N-methylmethanamine in the target compound may stabilize the ruthenium center during catalytic cycles, a feature absent in ’s p-cymene analog .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Chloro(S)-SegphosRu(II)Cl () | Modified Segphos Complex () |
|---|---|---|---|
| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Moderate in chlorinated solvents | Low (due to bulky ligands) |
| Stability | Air-sensitive (requires inert storage) | Moderate | High (steric protection) |
| Melting Point | Not reported | Not reported | Not reported |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
